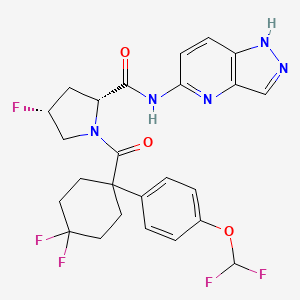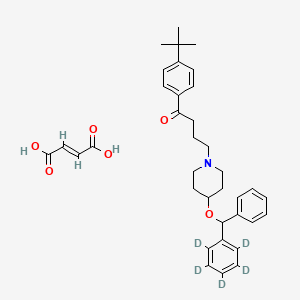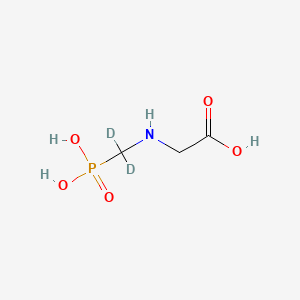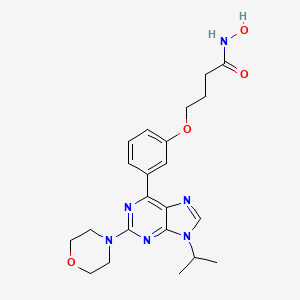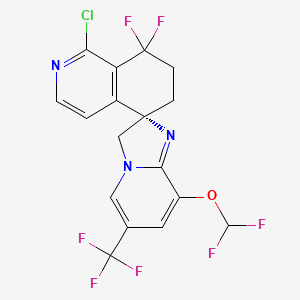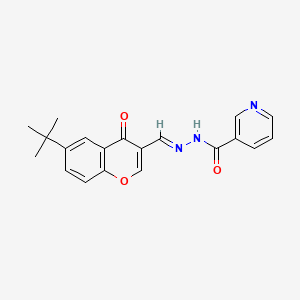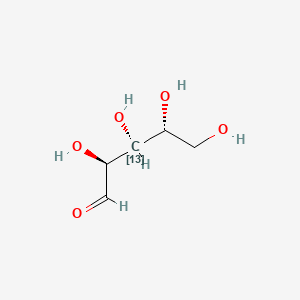
D-Lyxose-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Lyxose-13C: is a rare sugar, specifically a pentose, which is labeled with the stable isotope carbon-13. This labeling is particularly useful in various scientific research applications, including metabolic studies and tracing experiments. D-Lyxose itself is an aldopentose, meaning it contains five carbon atoms and an aldehyde group. The carbon-13 isotope labeling allows for more precise tracking and analysis in biochemical and physiological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of D-Lyxose-13C typically involves the degradation of D-galactose. One common method is the oxidation of D-galactose to D-galactonic acid, followed by its conversion to calcium or barium salts. These salts are then subjected to oxidative degradation, often catalyzed by trifluoroacetate ferric, to yield D-Lyxose . The reaction conditions are usually mild, with the catalyst concentration ranging from 0.01 to 0.02 mmol per mg of D-galactose.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the process generally follows the same synthetic routes as laboratory preparation, with additional steps for purification and quality control to ensure the isotopic labeling is consistent and precise.
Análisis De Reacciones Químicas
Types of Reactions: D-Lyxose-13C undergoes various chemical reactions, including:
Isomerization: Catalyzed by D-lyxose isomerase, converting D-Lyxose to D-xylulose.
Oxidation: Can be oxidized to D-lyxonic acid under specific conditions.
Reduction: Reduction of D-Lyxose can yield D-lyxitol.
Common Reagents and Conditions:
Isomerization: Typically involves enzymes like D-lyxose isomerase under mild conditions.
Oxidation: Often uses oxidizing agents such as nitric acid or bromine water.
Reduction: Commonly employs reducing agents like sodium borohydride.
Major Products:
Isomerization: Produces D-xylulose.
Oxidation: Yields D-lyxonic acid.
Reduction: Results in D-lyxitol.
Aplicaciones Científicas De Investigación
D-Lyxose-13C has a wide range of applications in scientific research:
Chemistry: Used in studying reaction mechanisms and pathways, especially in carbohydrate chemistry.
Biology: Employed in metabolic tracing experiments to understand the metabolic pathways of sugars.
Medicine: Utilized in research on metabolic disorders and the development of diagnostic tools.
Industry: Applied in the production of rare sugars and functional foods
Mecanismo De Acción
The mechanism of action of D-Lyxose-13C primarily involves its role as a tracer in metabolic studies. The carbon-13 isotope allows researchers to track the compound through various biochemical pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy. This helps in identifying the molecular targets and pathways involved in the metabolism of D-Lyxose.
Comparación Con Compuestos Similares
D-Xylulose: An isomer of D-Lyxose, also involved in similar metabolic pathways.
D-Mannose: Another aldose sugar that can undergo similar isomerization reactions.
L-Ribulose: A ketopentose that shares some chemical properties with D-Lyxose.
Uniqueness: D-Lyxose-13C is unique due to its isotopic labeling, which makes it particularly valuable for precise metabolic studies. Its ability to undergo various chemical reactions and its role in producing other rare sugars further highlight its importance in scientific research.
Propiedades
Fórmula molecular |
C5H10O5 |
|---|---|
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
(2S,3S,4R)-2,3,4,5-tetrahydroxy(313C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i5+1 |
Clave InChI |
PYMYPHUHKUWMLA-XEFVJWAASA-N |
SMILES isomérico |
C([C@H]([13C@@H]([C@@H](C=O)O)O)O)O |
SMILES canónico |
C(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


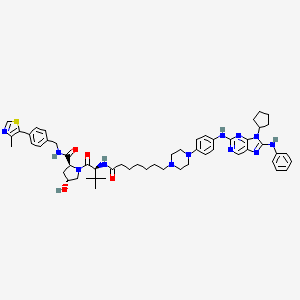
![benzyl N-[1-bis(4-acetamidophenoxy)phosphoryl-2-[4-(diaminomethylideneamino)phenyl]ethyl]carbamate;hydrochloride](/img/structure/B12399532.png)
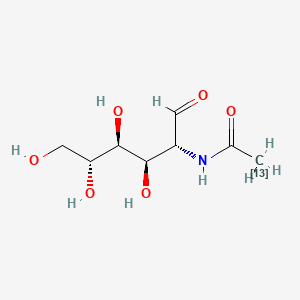

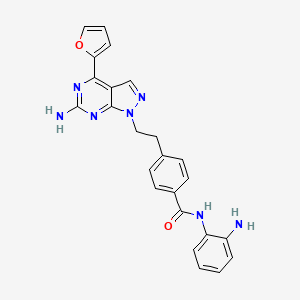
![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)


